molecular formula C17H18N2 B12565980 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine CAS No. 144175-82-6

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine

Cat. No.: B12565980
CAS No.: 144175-82-6
M. Wt: 250.34 g/mol
InChI Key: HTMRBBLRPBJCDZ-UHFFFAOYSA-N
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Description

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is an organic compound with a complex structure that includes both phenyl and aziridine groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine typically involves the reaction of phenylacetone with aziridine derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction between phenylacetone and aziridine, resulting in the formation of the desired imine compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of solid acid catalysts. These methods aim to optimize yield and purity while minimizing the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine involves its interaction with specific molecular targets. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzyme activity or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine is unique due to its combination of phenyl and aziridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

144175-82-6

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

1-phenyl-N-(2-phenylaziridin-1-yl)propan-1-imine

InChI

InChI=1S/C17H18N2/c1-2-16(14-9-5-3-6-10-14)18-19-13-17(19)15-11-7-4-8-12-15/h3-12,17H,2,13H2,1H3

InChI Key

HTMRBBLRPBJCDZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NN1CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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